molecular formula C6H11NO4 B13478578 4-Acetamido-2-hydroxybutanoic acid

4-Acetamido-2-hydroxybutanoic acid

Cat. No.: B13478578
M. Wt: 161.16 g/mol
InChI Key: ZGOUQAQNCBTXHD-UHFFFAOYSA-N
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Description

4-Acetamido-2-hydroxybutanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group and a hydroxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamido-2-hydroxybutanoic acid can be synthesized through several methods. One common approach involves the acylation of 2-hydroxybutanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires mild heating and results in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Products may include 4-acetamido-2-oxobutanoic acid or 4-acetamido-2-carboxybutanoic acid.

    Reduction: The major product is 4-amino-2-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamido-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4-acetamido-2-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy and acetamido groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of metabolic pathways and influence biological processes.

Comparison with Similar Compounds

    2-Amino-3-hydroxybutanoic acid: Similar structure but with an amino group instead of an acetamido group.

    4-Hydroxybutanoic acid: Lacks the acetamido group, making it less versatile in certain reactions.

    2-Hydroxybutanoic acid: Lacks both the acetamido and amino groups, limiting its biological activity.

Uniqueness: 4-Acetamido-2-hydroxybutanoic acid is unique due to the presence of both the acetamido and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

4-acetamido-2-hydroxybutanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(8)7-3-2-5(9)6(10)11/h5,9H,2-3H2,1H3,(H,7,8)(H,10,11)

InChI Key

ZGOUQAQNCBTXHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(C(=O)O)O

Origin of Product

United States

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